

KRC-108 c-Met E-cadherin interaction resistance

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Compound Focus: KRC-108

Cat. No.: S548038

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Frequently Asked Questions (FAQ)

Question	Evidence-Based Answer & Key Findings
What is the primary mechanism of resistance to the c-Met inhibitor KRC-108?	Resistance is linked to an epithelial transition . Resistant cells show: • Increased c-Met protein expression and phosphorylation (hyperactivation) • Morphological shift from round, poorly differentiated to epithelial-like • Upregulated E-cadherin expression • A novel physical interaction between E-cadherin and c-Met protein [1] [2] [3]
Why does E-cadherin increase upon KRC-108 resistance?	The study suggests the epithelial transition in resistant cells is mediated by recruiting E-cadherin to the c-Met protein . Immunoprecipitation confirmed this direct molecular interaction, which was also observed in human gastric carcinoma tissues [1] [3].
What is the clinical relevance of this finding?	The co-expression of E-cadherin and c-Met in human gastric cancer tissues indicates that this resistance mechanism could occur in patients. Investigating this axis is essential for developing strategies to overcome resistance in gastric cancer [1].

Troubleshooting Guide: Investigating KRC-108 Resistance

Generating KRC-108-Resistant Cell Lines

This protocol is adapted from the methods used in the primary study [1].

- **Cell Line:** MKN-45 human gastric cancer cells.
- **Culture Conditions:** RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.
- **Selection Process:**
 - **Initial Exposure:** Continuously expose cells to a low concentration of **KRC-108** (e.g., 100 nM) for about two weeks.
 - **Dose Escalation:** Gradually increase the **KRC-108** concentration in a step-wise manner over a total period of approximately **3 months**.
 - **Final Maintenance:** Select and maintain resistant clones that can proliferate reliably in a final concentration of **1 μM KRC-108**.

Common Experimental Issues & Solutions

Problem	Potential Cause	Recommended Solution
Resistant cells show a change in morphology	Expected epithelial transition	This is a documented feature of resistance. Confirm via immunofluorescence for E-cadherin to show enhanced membrane staining and a more cobblestone-like appearance [1].

| No observed interaction between c-Met and E-cadherin | Suboptimal immunoprecipitation (IP) conditions |

- Use a fresh, high-quality **NETN lysis buffer** with protease and phosphatase inhibitors.
- Ensure antibody specificity and sufficient incubation time (overnight at 4°C).
- Include proper controls (e.g., IgG) to validate the interaction [1].

| c-Met phosphorylation is not detected in resistant clones | Incomplete resistance development or Western blot issues |

- Verify the resistance phenotype by **cell viability assay (GI50)** to confirm a significant shift.
- Use antibodies specific for **phosphorylated c-Met** (Tyr1234/1235).
- Re-confirm increased total c-Met protein levels in your resistant lines [1].

Expected Quantitative Data from Resistant vs. Parental Cells

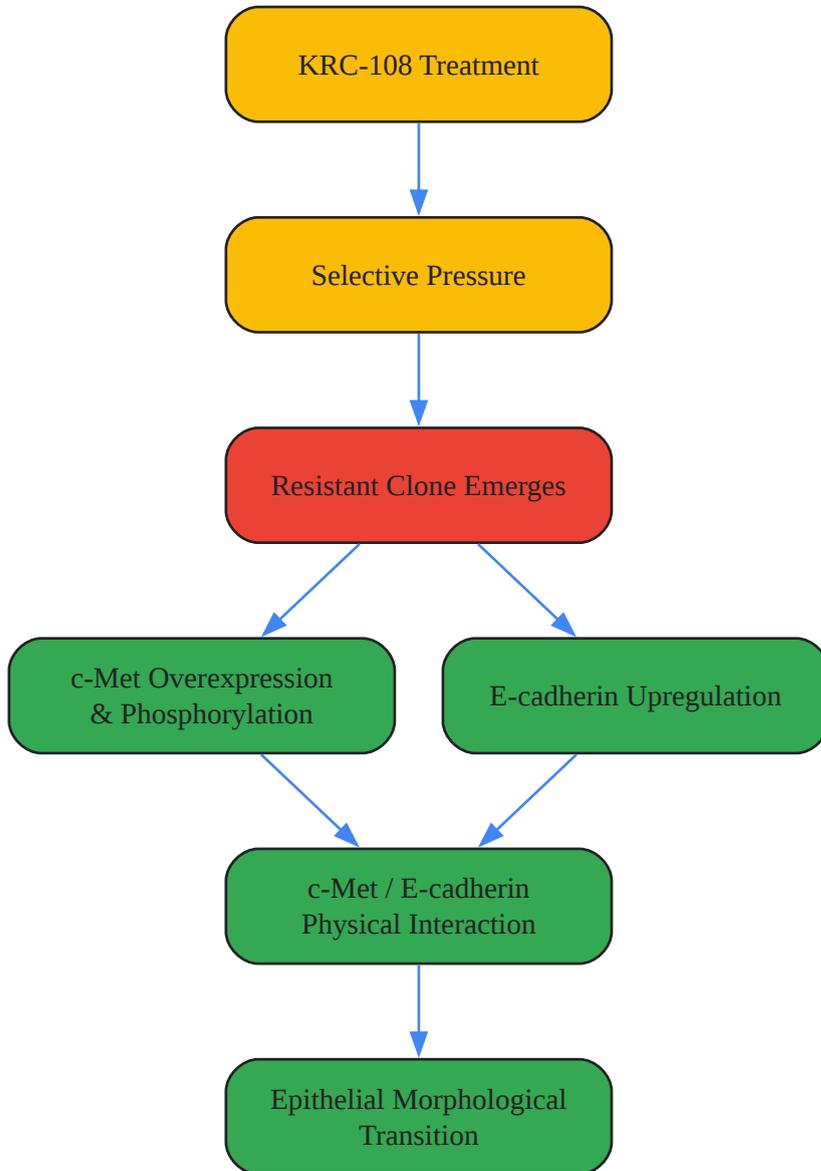
The table below summarizes the key changes you should expect to observe upon successful induction of resistance, based on the original study's data [1].

Assay	Parental MKN-45 Cells	KRC-108-Resistant Clones
Cell Viability (GI ₅₀)	Sensitive (lower nM range)	Significant increase (e.g., able to proliferate at 1 µM)
c-Met Protein (Western Blot)	Baseline expression	Markedly increased
Phospho-c-Met (Western Blot)	Low or undetectable	Significantly increased
E-cadherin Protein	Low expression	Markedly increased
Cell Morphology	Round, poorly differentiated	Epithelial-like, cobblestone

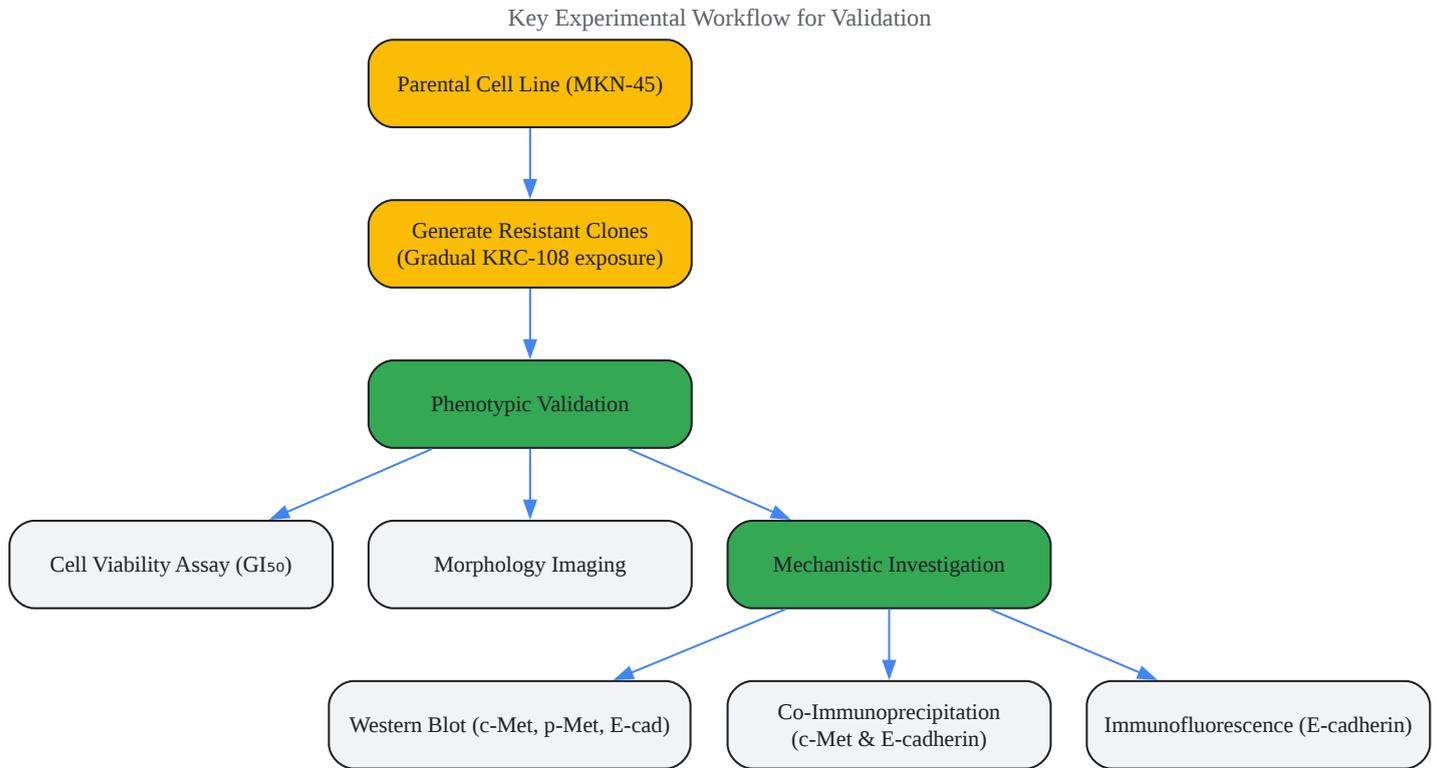
Experimental Workflow & Signaling Pathway

To help visualize the core concepts and experimental journey discussed above, the following diagrams outline the proposed mechanism of resistance and the key experimental workflow for studying it.

Mechanism of KRC-108 Resistance



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References

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